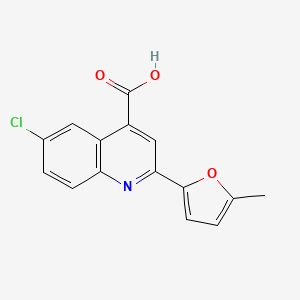

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

Vue d'ensemble

Description

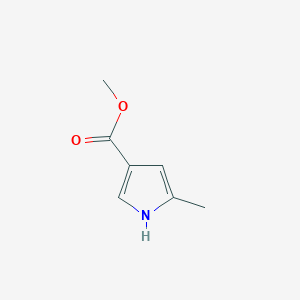

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H10ClNO3 . It falls under the category of heterocyclic organic compounds .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 6th position and a carboxylic acid group at the 4th position of the quinoline ring. Additionally, it has a 5-methyl-2-furyl group attached to the 2nd position of the quinoline ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.7 Da . It is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Derivative Formation

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid plays a role in the synthesis of complex organic compounds. For instance, Atalla, Bakhite, and Radwan (1995) described the synthesis of various pyrimidinones, which involved reactions with thiophenol, morpholine, and thiourea, leading to potentially useful pyrimido[4′,5′:4,5]thieno[2,3-b]-benzo[h]quinolines (Atalla, Bakhite, & Radwan, 1995). Gao, Liu, Jiang, and Li (2011) accomplished the synthesis of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, highlighting the versatility of these compounds in organic synthesis (Gao, Liu, Jiang, & Li, 2011).

Antibacterial Activities

Some derivatives of this chemical have been shown to possess antibacterial properties. Holla, Shridhara, Rao, and Poojary (2002) synthesized compounds containing nitrofuran moiety, which displayed excellent antibacterial activity (Holla, Shridhara, Rao, & Poojary, 2002). Similarly, Glushkov et al. (1986) reported the synthesis of analogs of oxolinic acid with furyl residues, demonstrating significant antibacterial activity (Glushkov, Adamskaya, Oleinik, Silin, Padeĭskaya, & Solov’eva, 1986).

Electrophysiological Studies

In electrophysiological research, Srinivasu, Kumar, Ramachandraiah, and Reddy (1999) conducted electrochemical studies on 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid and its precursors, contributing to the understanding of electrochemistry in related compounds (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).

Anticancer Potential

The derivatives of this compound have also been explored for their potential in cancer treatment. Bhatt, Agrawal, and Patel (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, showing significant anticancer activity in various carcinoma cell lines (Bhatt, Agrawal, & Patel, 2015).

Mécanisme D'action

Target of Action

The primary targets of 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects will provide insights into the compound’s therapeutic potential and possible side effects.

Analyse Biochimique

Biochemical Properties

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. The interaction between this compound and topoisomerases is primarily through binding to the enzyme’s active site, leading to the stabilization of the enzyme-DNA complex and preventing the progression of the replication fork . Additionally, this compound can interact with proteins involved in cell signaling pathways, such as kinases, by binding to their ATP-binding sites and inhibiting their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the phosphorylation of key signaling proteins, leading to the disruption of downstream signaling events . This inhibition can result in altered gene expression profiles, affecting the transcription of genes involved in cell proliferation, apoptosis, and differentiation . Furthermore, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity. For example, this compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit receptors by binding to their ligand-binding domains, leading to changes in receptor conformation and downstream signaling . These interactions can result in changes in gene expression, enzyme activity, and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased apoptosis and altered cell cycle progression. In in vitro studies, the long-term effects of this compound have been observed to include changes in gene expression and metabolic profiles.

Propriétés

IUPAC Name |

6-chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-6-9(16)3-4-12(10)17-13/h2-7H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOHUWHYVHCRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397359 | |

| Record name | 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

438216-26-3 | |

| Record name | 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(4-Chlorophenyl)(cyano)carbohydrazonoyl]sulfonyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B1364741.png)

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B1364743.png)

![2-[2-(4-Chlorophenyl)-1-cyanovinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364745.png)

![4-Amino-4-[4-(3-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1364749.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-phenoxyaniline](/img/structure/B1364760.png)